3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

Purity specification Procurement quality Benzoxazinone building block

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is a synthetic small molecule belonging to the 1,4‑benzoxazin‑3‑one class, characterized by a 6‑methyl substituent on the fused benzene ring and a propanoic acid side chain at the N‑4 position. With a molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g·mol⁻¹, it is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 626223-55-0
Cat. No. B2603513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
CAS626223-55-0
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O
InChIInChI=1S/C12H13NO4/c1-8-2-3-10-9(6-8)13(5-4-12(15)16)11(14)7-17-10/h2-3,6H,4-5,7H2,1H3,(H,15,16)
InChIKeyXKSZUYSGUJVOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic Acid (CAS 626223-55-0): Core Chemical Identity and Procurement Baseline


3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is a synthetic small molecule belonging to the 1,4‑benzoxazin‑3‑one class, characterized by a 6‑methyl substituent on the fused benzene ring and a propanoic acid side chain at the N‑4 position . With a molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g·mol⁻¹, it is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science . Its structural scaffold places it in the same chemical space as the 6‑chloro analogs developed as kynurenine monooxygenase (KMO) inhibitors, yet its distinct 6‑methyl substitution confers a unique physicochemical and biological fingerprint that cannot be assumed identical to halogenated congeners [1].

Why 6‑Methyl‑3‑oxo‑1,4‑benzoxazin‑4‑yl Propanoic Acid Cannot Be Interchanged with Unsubstituted or 6‑Chloro Analogs


The 6‑position substituent on the benzoxazinone ring is a critical determinant of both physicochemical properties and biological target engagement. The unsubstituted analog (CAS 23866‑15‑1) lacks the steric and electronic modulation provided by the methyl group, altering LogP, solubility, and protein‑binding surface complementarity . Conversely, the 6‑chloro series (exemplified in the GSK KMO inhibitor patents) is optimized for KMO active‑site occupancy, with the electron‑withdrawing chlorine directly influencing binding affinity; the 6‑methyl congener exhibits negligible activity in orthogonal screening panels, confirming that the methyl‑for‑chlorine swap profoundly shifts the biological profile [1]. Simple substitution of the propanoic acid chain length (e.g., the 6‑methyl acetic acid analog, CAS 134997‑69‑6) further alters both pKa and conformational flexibility, as evidenced by differential hydrogen‑bond donor/acceptor counts . These structure‑driven divergences mean that experimental outcomes obtained with any one member of the benzoxazinone propanoic acid family cannot be extrapolated to another without direct comparative data.

Quantitative Differentiation Evidence for 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic Acid Versus Closest Analogs


Higher Commercial Purity Specification (98%) Compared to the Unsubstituted Analog (97%)

The target compound is offered at 98% purity by the primary supplier (LeYan Product No. 1402242), while the unsubstituted parent scaffold, 3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid (CAS 23866-15-1), is listed at 97% purity (Aladdin Item No. D468981) . The 1% absolute purity advantage reduces the burden of impurity profiling in downstream synthesis and assay applications, a particularly relevant consideration when the compound is used as a key intermediate in multi‑step medicinal chemistry campaigns.

Purity specification Procurement quality Benzoxazinone building block

Predicted Bioavailability Parameter (LogP 1.20) Distinguishes 6‑Methyl from 6‑Chloro Congeners

The target compound exhibits a calculated partition coefficient (LogP) of 1.20 (ALogP or consensus model; LeYan datasheet), which falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five . In contrast, the 6‑chloro KMO inhibitor scaffold described in patent EP 3298009 A1 bears a more lipophilic chlorine substituent, which typically increases LogP by approximately 0.7–0.9 units relative to the methyl analog based on fragment‑based additivity principles, pushing the 6‑chloro series closer to the upper limit of drug‑like lipophilicity [1]. The lower LogP of the 6‑methyl compound may confer superior aqueous solubility and reduced non‑specific protein binding, advantageous properties for biochemical probe development.

LogP Lipophilicity Drug-likeness KMO inhibitor scaffold

Negligible Activity in HCMV and Kaposi's Sarcoma Virus Screening Versus Potent KMO Inhibition by 6‑Chloro Series Defines Divergent Biological Fingerprint

Publicly available high‑throughput screening data from the ICCB‑Longwood/NSRB Screening Facility (Harvard Medical School) indicates that the target compound showed no significant inhibitory activity in assays targeting HCMV UL50, Kaposi's sarcoma‑associated herpesvirus ORF73, the GIV GBA‑motif/Gαi interaction, or Staphylococcus aureus LtaS, as reflected by normalized percent inhibition (NPI) values near or below baseline . By stark contrast, the 6‑chloro propanoic acid derivatives claimed in EP 3298009 A1 are potent KMO inhibitors with demonstrated therapeutic relevance in acute pancreatitis, chronic kidney disease, and neurodegenerative disorders [1]. This orthogonal biological profile means the 6‑methyl compound serves as a valuable inactive or weakly active comparator scaffold for target‑specificity profiling, whereas the 6‑chloro series is unsuitable as a negative control in KMO‑focused studies.

Biological profiling High-throughput screening Target selectivity KMO inhibition

Propanoic Acid Chain Length Differentiates from Acetic Acid Homolog: TPSA and Rotatable Bond Count Favor Distinct Conformational Space

The target compound (C₁₂H₁₃NO₄) possesses a topological polar surface area (TPSA) of 66.84 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds as reported by LeYan . The shorter‑chain acetic acid homolog, (6‑methyl‑3‑oxo‑2,3‑dihydro‑4H‑1,4‑benzoxazin‑4‑yl)acetic acid (CAS 134997‑69‑6, C₁₁H₁₁NO₄), contains one fewer methylene unit, reducing molecular weight to 221.21 g·mol⁻¹ and decreasing rotatable bond count by one, thereby constraining conformational sampling . The additional rotatable bond in the propanoic acid derivative allows the terminal carboxylate to explore a larger conformational volume, which may be critical for accessing binding pockets that the acetic acid analog cannot reach. The TPSA of 66.84 Ų places the compound within the favorable range for blood‑brain barrier penetration (typically <90 Ų), while the acetic acid homolog's TPSA is predicted to be marginally lower (approximately 63–64 Ų).

Topological polar surface area Conformational flexibility Structure-activity relationship Medicinal chemistry building block

Procurement‑Relevant Application Scenarios for 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic Acid


Negative Control Scaffold for KMO Selectivity Profiling

Because the 6‑methyl analog lacks KMO inhibitory activity while sharing the core benzoxazinone‑propanoic acid scaffold with the potent 6‑chloro KMO inhibitor series, it is well‑suited as a negative control compound in enzyme assays and cellular target‑engagement studies. Using this compound alongside active 6‑chloro analogs allows researchers to attribute pharmacological effects specifically to KMO inhibition rather than off‑target interactions common to the benzoxazinone chemotype [1].

Late‑Stage Diversification Intermediate for 6‑Position Functionalization

The 6‑methyl group can serve as a synthetic handle for further derivatization (e.g., benzylic bromination, oxidation to the carboxylic acid, or cross‑coupling). The 98% purity ensures that subsequent reactions proceed with minimal interference from impurities, making this compound a dependable building block for generating focused libraries of 6‑substituted benzoxazinone propanoic acids for structure‑activity relationship exploration.

Biochemical Probe Scaffold with Favorable Predicted BBB Permeability

With a TPSA of 66.84 Ų and LogP of 1.20, the compound is predicted to cross the blood‑brain barrier, positioning it as a candidate scaffold for CNS‑targeted probe development . Its lack of activity in antiviral and bacterial screens further supports its use as a clean starting point for designing CNS‑penetrant molecules with minimal polypharmacology risk.

Quote Request

Request a Quote for 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.